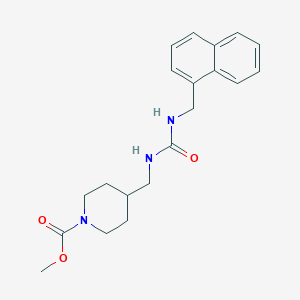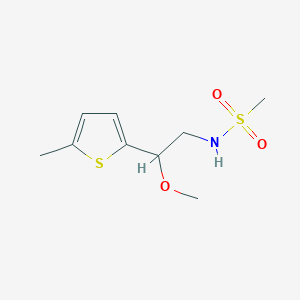
Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate” is slightly soluble in water . It has a molecular weight of 143.18 g/mol . It has a boiling point of 85°C to 90°C, a flash point of 89°C (192°F), and a refractive index of 1.465 .Scientific Research Applications
Controlled Shift in Tautomeric Equilibrium
Research by Deneva et al. (2013) on naphthalen-1-ol derivatives, including those with piperidine rings, demonstrates the ability to manipulate tautomeric equilibrium through protonation/deprotonation and metal salt addition. This suggests potential for chemical sensors or switches based on similar structural compounds (Deneva, Manolova, Lubenov, Kuteva, Kamounah, Nikolova, Shivachev, & Antonov, 2013).
Crystal Structure and RORc Inhibition
Another study focused on the synthesis and characterization of a polysubstituted piperidone, highlighting its crystal structure and interactions with DNA. This compound, belonging to a class with potential RORc inhibitory activity, underscores the importance of structural analysis in developing therapeutic agents (R. V. & R. C., 2021).
Theoretical and Experimental Studies on Alkylaminophenol Compounds
Ulaş (2020) provided insights into the synthesis and analysis of an alkylaminophenol compound, revealing its high antioxidant value and potential as a biologically active drug. Theoretical data supported the experimental analysis, indicating the importance of comprehensive studies for drug development (Ulaş, 2020).
Antiproliferative Activity and sigma(1) Ligand Potential
Berardi et al. (2005) discussed the synthesis of derivatives with the naphthalen-1-yl and methylpiperidines moieties, focusing on their sigma-subtype affinities and antiproliferative activity in rat C6 glioma cells. This research highlights the therapeutic potential of compounds with similar structures in tumor research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
Synthesis and Characterization of Schiff Base Ligands
Kurt et al. (2020) synthesized Schiff base ligands and their metal complexes, demonstrating DNA binding activities and suggesting potential as drug candidates. This indicates the broad application of naphthalene and piperidine derivatives in medicinal chemistry (Kurt, Temel, Atlan, & Kaya, 2020).
Safety and Hazards
Future Directions
The future directions for research on “Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate” and other piperidine derivatives could involve the development of more efficient synthesis methods, further exploration of their pharmacological applications, and the discovery of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
methyl 4-[(naphthalen-1-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-20(25)23-11-9-15(10-12-23)13-21-19(24)22-14-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWGHGGCGKLTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2458591.png)
![tert-butyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate](/img/structure/B2458592.png)


![methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B2458597.png)
![4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2458598.png)



![N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B2458605.png)



![4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2458609.png)